5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
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Description
5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24ClN3O3S and its molecular weight is 397.92. The purity is usually 95%.
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Biological Activity
5-chloro-2-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇ClN₂O₄S |
Molecular Weight | 344.8 g/mol |
CAS Number | 1396871-85-4 |
The biological activity of this compound can be attributed to its structural features, particularly the sulfonamide group and the presence of pyrrole derivatives. These structural elements are known to interact with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated IC₅₀ values in the range of 0.73–2.38 µM against breast cancer cell lines such as MCF-7, indicating strong cytotoxic effects .
Case Study: In Vitro Evaluation
A study evaluated the effects of a series of pyrrole-based compounds on cancer cell lines, revealing that some derivatives effectively inhibited cell proliferation and migration. The most potent compounds were noted for their ability to reduce cell viability significantly in spheroid cultures, which mimic in vivo tumor environments .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. The presence of the sulfonamide moiety suggests possible interactions with various enzymes involved in cancer progression and inflammation. For example, certain sulfonamides are known to inhibit carbonic anhydrase and other key metabolic enzymes, which could contribute to their therapeutic effects .
Antioxidant Activity
The antioxidant properties of related compounds have been documented, suggesting that this compound may also exhibit protective effects against oxidative stress. Antioxidant assays have shown that similar structures can scavenge free radicals effectively .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3S/c1-21-9-5-6-15(21)16(22-10-3-4-11-22)13-20-26(23,24)18-12-14(19)7-8-17(18)25-2/h5-9,12,16,20H,3-4,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNGZWQSHZYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.